
Phthalic-13C6 Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic-13C6 Anhydride, also known as 1,3-Isobenzofurandione-13C6, is a derivative of phthalic anhydride where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research to trace chemical reactions and mechanisms due to its isotopic labeling. It has a molecular formula of C8H4O3 and a molecular weight of 154.07 g/mol .
Mechanism of Action
Target of Action
Phthalic-13C6 Anhydride, a derivative of phthalic anhydride, is primarily involved in the production of phthalate plasticizers and as an intermediate in the production of dyes, pigments, and resins . It is highly reactive with water and alcohols .
Mode of Action
The primary mechanism of action of this compound is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .
Biochemical Pathways
In the degradation of phthalates, phthalic acid is reported to be the intermediate product. The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .
Pharmacokinetics
Once absorbed into the body, this compound can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .
Result of Action
This compound can cause irritation and damage to the respiratory system if inhaled, and skin and eye irritation upon contact . Prolonged exposure to this compound may lead to chronic effects such as asthma or other respiratory problems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly reactive with water and alcohols, and can undergo hydrolysis to form phthalic acid . Its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .
Biochemical Analysis
Biochemical Properties
Phthalic-13C6 Anhydride plays a significant role in biochemical reactions, particularly in the synthesis of phthaloyl amino acids. These derivatives have been shown to possess anti-inflammatory and immunomodulatory properties . This compound interacts with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it interacts with proteins involved in the inflammatory response, such as tumor necrosis factor-alpha and interleukin-1 beta, modulating their expression and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. In immune cells, it has been shown to suppress the production of nitric oxide and pro-inflammatory cytokines, thereby reducing inflammation . It also influences cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, by inhibiting the activation of transcription factors involved in the inflammatory response . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in inflammation and immune response . In terms of cellular metabolism, it has been observed to reduce the metabolic activity of immune cells, thereby decreasing their proliferation and activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells, preventing their activation and subsequent transcription of pro-inflammatory genes . This compound also modulates gene expression by influencing the transcription of genes involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but its efficacy may diminish over time as the compound degrades . In in vitro studies, the compound has been observed to maintain its activity for several days, while in in vivo studies, its effects may last for several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have significant anti-inflammatory effects without causing any adverse effects . At higher doses, this compound may cause toxic effects, such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which no further increase in efficacy is observed . Additionally, high doses of this compound may lead to adverse effects, such as oxidative stress and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the degradation of phthalates . It is metabolized by enzymes such as phthalate dioxygenase and phthalate dehydrogenase, which convert it into phthalic acid . Phthalic acid is further metabolized by enzymes such as phthalic acid decarboxylase and phthalic acid hydrolase, leading to the formation of simpler compounds that can be utilized in cellular metabolism . The metabolic pathways of this compound also involve interactions with cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, which are essential for the enzymatic reactions involved in its degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells . Additionally, this compound binds to proteins such as albumin and globulins, which help in its transport through the bloodstream and distribution to various tissues . The compound’s localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within the cytoplasm, this compound interacts with enzymes and proteins involved in metabolic and signaling pathways . In the nucleus, it influences gene expression by interacting with transcription factors and modulating the transcription of specific genes . The compound’s activity and function are influenced by its subcellular localization and interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic-13C6 Anhydride can be synthesized through the oxidation of naphthalene or o-xylene, similar to the production of regular phthalic anhydride. The isotopic labeling is introduced by using carbon-13 labeled precursors in the synthesis process. The reaction typically involves the use of a catalyst such as vanadium pentoxide (V2O5) and molybdenum trioxide (MoO3) at high temperatures .
Industrial Production Methods
The industrial production of this compound follows the same principles as the production of phthalic anhydride but with the incorporation of carbon-13 labeled starting materials. The process involves the gas-phase oxidation of naphthalene or o-xylene in the presence of a catalyst. The reaction is carried out in a fluidized bed reactor or a fixed bed reactor, followed by purification steps to isolate the labeled anhydride .
Chemical Reactions Analysis
Types of Reactions
Phthalic-13C6 Anhydride undergoes various chemical reactions typical of anhydrides and aromatic compounds. These include:
Hydrolysis: Reacts with water to form phthalic-13C6 acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols in the presence of an acid catalyst such as sulfuric acid.
Amidation: Amines, often under heating conditions.
Major Products Formed
Hydrolysis: Phthalic-13C6 acid.
Esterification: Phthalic-13C6 esters.
Amidation: Phthalic-13C6 amides.
Scientific Research Applications
Phthalic-13C6 Anhydride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Tracer Studies: Used to trace the pathways of chemical reactions and mechanisms.
Metabolic Studies: Helps in studying metabolic pathways in biological systems.
Material Science: Used in the synthesis of labeled polymers and resins for studying material properties.
Comparison with Similar Compounds
Phthalic-13C6 Anhydride is unique due to its isotopic labeling with carbon-13. This makes it particularly useful for tracer studies and research applications. Similar compounds include:
Phthalic Anhydride: The non-labeled version, widely used in the production of plasticizers, resins, and dyes.
Phthalic Anhydride-d4: Labeled with deuterium, used for similar research purposes but with different isotopic labeling.
Phthalic-13C6 Acid: The hydrolyzed form of this compound, used in similar tracer studies.
This compound stands out due to its specific isotopic labeling, making it a valuable tool in scientific research for tracing and studying chemical and biological processes.
Properties
CAS No. |
1173019-01-6 |
|---|---|
Molecular Formula |
C₂¹³C₆H₄O₃ |
Molecular Weight |
154.07 |
Synonyms |
1,2-Benzenedicarboxylic Anhydride--13C6; 1,3-Phthalandione-13C6; 2-Benzofuran-1,3-dione-13C6; Araldite HT 901-13C6; ESEN-13C6; HT 901-13C6; NSC 10431-13C6; Phthalandione-13C6; Phthalanhydride-13C6; Phthalic Acid Anhydride-13C6; Retarder AK-13C6; Reta |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



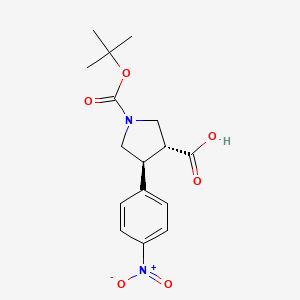
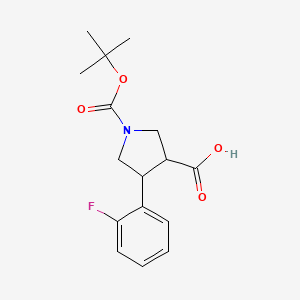




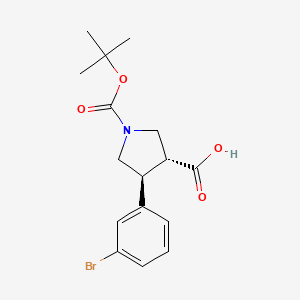
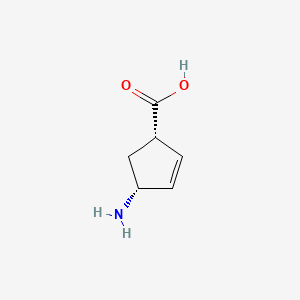
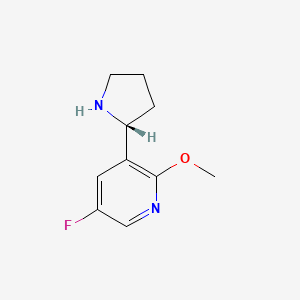
![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)

![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1142303.png)
